N-(2,4-difluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.
N-(2,4-difluorophenyl)-2-(6-methylbenzofuran-3-yl)acetamide: Similar structure but with different substituents.
Uniqueness
N-(2,4-difluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of the difluorophenyl and methylbenzofuran groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H13F2NO2 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C17H13F2NO2/c1-10-2-4-13-11(9-22-16(13)6-10)7-17(21)20-15-5-3-12(18)8-14(15)19/h2-6,8-9H,7H2,1H3,(H,20,21) |
InChI Key |
JOLVUPFWKLRVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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